molecular formula C12H8BrN3 B13897253 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine

Katalognummer: B13897253
Molekulargewicht: 274.12 g/mol
InChI-Schlüssel: GUTYBFCVYFJTRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core substituted with a 4-bromophenyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromophenylhydrazine, which is then reacted with a suitable pyridazine derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways.

    Chemical Research:

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its bromophenyl group and pyrazolo[1,5-b]pyridazine core confer distinct chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H8BrN3

Molekulargewicht

274.12 g/mol

IUPAC-Name

2-(4-bromophenyl)pyrazolo[1,5-b]pyridazine

InChI

InChI=1S/C12H8BrN3/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-16(11)15-12/h1-8H

InChI-Schlüssel

GUTYBFCVYFJTRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=NN2N=C1)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.